2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one
Overview
Description
“2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one” is a type of benzothiazine . Benzothiazine is a heterocyclic compound consisting of a benzene ring attached to the 6-membered heterocycle thiazine . The name is applied to both the 2H- and 4H- isomers of the molecule .
Synthesis Analysis
A copper-catalyzed cascade method has been developed to synthesize the 2H-benzo[B][1,4]thiazin-3(4H)-ones from 2-halo-N-(2-halophenyl)-acetamides and AcSH via the S(N)2/deacetylation/coupling process . This method has been reported to result in satisfactory yields .Chemical Reactions Analysis
Functionalized 2,3,4,7-tetrahydrobenzo[c]phenothiazines and 7,9,10,12-tetrahydrobenzo[b]phenothiazines were selectively synthesized from a three-component reaction of aromatic aldehydes, cyclic 1,3-diketones and methyl 2-(benzo[b][1,4]thiazin-3-ylidene)acetate in refluxing AcOH/CH3CN medium or in refluxing acetic acid .Scientific Research Applications
Antimicrobial Properties
Dearomatization and Decarbonylation Studies : 2,2-Dimethyl-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes transformations like dearomatization and decarbonylation, influencing its antimycobacterial properties against Mycobacterium tuberculosis and Mycobacterium smegmatis (Richter et al., 2022).
Synthesis and Antimicrobial Activity : A study reported the synthesis of new benzo[b][1,4]thiazin-3(4H)-one derivatives and evaluated their antimicrobial activity against various bacteria and fungi, showing potential in designing antimicrobial compounds (Yang et al., 2009).
Anticancer Applications
- In vitro Anticancer Evaluation : Novel 2H-benzo[b][1,4]thiazin-3(4H)-one based 1,2,3-triazoles synthesized showed broad-spectrum anticancer activity against various cell lines, indicating their therapeutic potential (Rajender et al., 2019).
Synthetic Methodologies
Microwave-assisted Synthesis : One study demonstrated a microwave-assisted one-pot synthesis of benzo[b][1,4]thiazin-3(4H)-ones via Smiles rearrangement, indicating a more efficient synthesis method for these compounds (Zuo et al., 2008).
Synthesis via Sonication Technique : The sonication technique has been used for the rapid and efficient synthesis of various thiazine derivatives, showcasing an alternative synthetic approach (Dabholkar & Ansari, 2010).
Room-Temperature Synthesis : A room-temperature procedure for synthesizing 2H-benzo[b][1,4]thiazin-3(4H)-one derivatives was developed, highlighting a more environmentally friendly and efficient synthesis method (Sharifi et al., 2013).
properties
IUPAC Name |
2,2-dimethyl-4H-1,4-benzothiazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-10(2)9(12)11-7-5-3-4-6-8(7)13-10/h3-6H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXBYDQIOLXEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2S1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535289 | |
Record name | 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2H-benzo[B][1,4]thiazin-3(4H)-one | |
CAS RN |
90921-53-2 | |
Record name | 2,2-Dimethyl-2H-1,4-benzothiazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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